H-7 vs. Staurosporine: Biochemical Potency and Cellular PKC Engagement in Rat Brain and T-Cell Models
A direct comparative study evaluated H-7 and staurosporine against rat brain PKC and cAMP-dependent protein kinase (PKA). H-7 inhibited PKC with an IC₅₀ of 18 µM and PKA with 16 µM, whereas staurosporine gave IC₅₀ values of 9.5 nM and 42 nM, respectively [1]. Despite this ~1,900-fold lower biochemical potency, H-7 at concentrations up to 100 µM failed to block phorbol-ester-induced p47 phosphorylation and CD3/CD4 down-regulation—events that staurosporine inhibited with I₅₀ values of 540 nM, 200 nM, and 50 nM, respectively [1]. Conversely, H-7 potently suppressed IL-2-driven T-cell proliferation (IC₅₀ 19 µM), an assay where staurosporine also acted more potently (I₅₀ 9 nM) [1]. This disparity underscores that H-7’s cellular effects are not solely driven by PKC inhibition.
| Evidence Dimension | Inhibition of purified rat brain PKC (IC₅₀) |
|---|---|
| Target Compound Data | 18 µM |
| Comparator Or Baseline | Staurosporine: 9.5 nM (≈1,895-fold more potent) |
| Quantified Difference | 1,895-fold lower potency for H-7 |
| Conditions | Cell-free enzymatic assay; purified rat brain PKC |
Why This Matters
A procurement decision must consider that H-7 is not a potent standalone PKC probe; its utility depends on the experimental context, and staurosporine is far more potent but less discriminatory in intact-cell PKC readouts.
- [1] Nixon JS, Wilkinson SE, Davis PD, Sedgwick AD, Wadsworth J, Westmacott D. Modulation of cellular processes by H7, a non-selective inhibitor of protein kinases. Agents Actions. 1991;32(3-4):188-193. doi:10.1007/BF01980872 View Source
